molecular formula C23H27N3O5S2 B2995349 (Z)-methyl 2-(2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1321949-38-5

(Z)-methyl 2-(2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2995349
CAS No.: 1321949-38-5
M. Wt: 489.61
InChI Key: NTIQVLANJXCWPR-VHXPQNKSSA-N
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Description

(Z)-methyl 2-(2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a synthetic benzo[d]thiazole derivative supplied for research purposes. This compound is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or human use. The core structure of this molecule features a benzothiazole ring system, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The presence of the N,N -diethylsulfamoyl group is a significant functional feature, as sulfonamide-containing compounds are frequently explored for their ability to interact with enzyme active sites, particularly in the development of enzyme inhibitors . The (Z)-configuration around the imino bond and the 5,7-dimethyl substitutions on the benzothiazole ring are distinctive structural attributes that influence the compound's three-dimensional shape, electronic distribution, and potential for target binding, making it a valuable candidate for structure-activity relationship (SAR) studies. This chemical is primarily of interest in early-stage drug discovery and chemical biology. Potential research applications include the synthesis and screening of novel small molecule libraries, the investigation of inhibitory activity against specific enzymatic targets, and serving as a key intermediate for the synthesis of more complex chemical entities. Researchers can utilize this compound to probe biological pathways and develop new pharmacological tools.

Properties

IUPAC Name

methyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S2/c1-6-25(7-2)33(29,30)18-10-8-17(9-11-18)22(28)24-23-26(14-20(27)31-5)19-13-15(3)12-16(4)21(19)32-23/h8-13H,6-7,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIQVLANJXCWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC(=CC(=C3S2)C)C)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with notable potential in medicinal chemistry. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antibacterial properties. The unique structural features of this compound suggest that it may interact with various biological targets, leading to significant therapeutic effects.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₁₈N₂O₃S
  • Molecular Weight : 358.47 g/mol
  • CAS Number : 1321661-38-4

The compound features a benzo[d]thiazole moiety, which is often associated with various biological activities. The presence of the N,N-diethylsulfamoyl group enhances its potential interactions with biological systems.

Anti-inflammatory and Analgesic Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory and analgesic activities. A study evaluating various thiazole derivatives found that certain compounds demonstrated substantial inhibition of inflammation and pain in experimental models. For instance, compounds derived from benzothiazoles were shown to provide up to 27.2% protection against carrageenan-induced edema in rats .

Antibacterial Activity

Benzothiazole derivatives are also recognized for their antibacterial properties. In comparative studies, several synthesized compounds exhibited notable antibacterial effects against common pathogens such as Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli. The compound 5d from a related series demonstrated maximum antibacterial activity with inhibition zones measuring up to 28 mm against these strains .

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound may exert its effects through the inhibition of cyclooxygenase (COX) enzymes involved in the inflammatory pathway. This aligns with findings from related compounds that showed efficacy as COX inhibitors .

Case Studies and Experimental Findings

  • Study on Anti-inflammatory Activity :
    • Objective : Evaluate the anti-inflammatory effects of thiazole derivatives.
    • Method : Compounds were administered to rats subjected to carrageenan-induced paw edema.
    • Results : The most active derivative exhibited a 27.2% reduction in edema compared to controls .
  • Antibacterial Screening :
    • Objective : Assess the antibacterial efficacy against selected bacterial strains.
    • Method : Agar diffusion method was employed to determine zones of inhibition.
    • Results : Compound 5d showed significant antibacterial activity with inhibition zones up to 28 mm against E. coli and S. aureus strains .

Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryUp to 27.2% reduction in edema
AnalgesicSignificant pain relief in models
AntibacterialZones of inhibition up to 28 mm

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzo[d]thiazole Family

Key analogues include compounds from and , which share the benzo[d]thiazole core but differ in substituents:

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Melting Point (°C)
Target Compound 5,7-dimethyl, Z-imino, diethylsulfamoyl, methyl acetate ~493.58* C=O (ester, benzoyl), C=N, SO₂N(C₂H₅)₂ Not reported
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Isoxazole, phenyl, benzamide 348.39 C=O (amide), C=N 160
6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic acid ethyl ester (8b) Ethyl ester, methyl nicotinate, benzoylimino 444.52 C=O (ester, amide), C=N 200
2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (8) 5,6-dimethyl, sulfamoylphenyl, acetamide ~373.45* C=O (amide), SO₂NH₂, C=N 147.1

*Calculated based on molecular formula.

Key Observations:

Ester vs. Amide Linkages : The methyl acetate group in the target compound may confer higher metabolic stability compared to amide-containing analogues (e.g., compound 8 ).

Steric Effects : The 5,7-dimethyl substitution on the benzo[d]thiazole ring likely increases steric hindrance compared to 5,6-dimethyl or unsubstituted analogues, affecting binding kinetics .

Spectroscopic and Physicochemical Properties

Infrared (IR) Spectroscopy:
  • The target compound’s IR spectrum is expected to show C=O stretches at ~1700 cm⁻¹ (ester) and ~1600 cm⁻¹ (benzoyl), aligning with analogues like 8b (1715 cm⁻¹ for ester) .
  • The C=N stretch (~1610 cm⁻¹) would resemble compound 6 (1606 cm⁻¹) .
Nuclear Magnetic Resonance (NMR):
  • ¹H-NMR : The diethylsulfamoyl group would produce a quartet (CH₂) at ~1.1–1.3 ppm and triplet (CH₃) at ~3.3–3.5 ppm, distinct from sulfamoylphenyl singlets in compound 8 .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Prioritize signals for the imino group (δ 8.5–9.5 ppm for NH in DMSO-d₆) and diethylsulfamoyl protons (δ 1.1–1.3 ppm for CH₃) .
  • IR spectroscopy : Confirm C=O stretches (1700–1750 cm⁻¹ for ester and benzoyl groups) and N-H bends (3300–3500 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the sulfamoyl and thiazole moieties .
    Reference : and detail NMR/IR markers for imino-thiazole derivatives.

How to resolve contradictions between theoretical and experimental NMR data?

Q. Advanced

  • Tautomer analysis : Use variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism affecting chemical shifts) .
  • X-ray crystallography : Resolve ambiguities by comparing experimental crystal structures with DFT-predicted geometries .
  • Solvent effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess hydrogen bonding impacts on shifts .
    Reference : demonstrates crystallographic validation of imino-thiazole configurations.

What role does the benzo[d]thiazole moiety play in reactivity?

Basic
The benzo[d]thiazole core:

  • Enhances π-stacking in medicinal applications (e.g., antimicrobial or kinase inhibition) .
  • Stabilizes the imino tautomer via conjugation, critical for Z-configuration retention .
  • Acts as a directing group in electrophilic substitutions due to sulfur’s electron-withdrawing effect .
    Reference : and discuss benzothiazole roles in bioactive compound design.

How can computational methods predict stability and tautomerism?

Q. Advanced

  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to compare Z/E isomer stability .
  • MD simulations : Model solvation effects (e.g., in water/DMSO) to predict tautomer populations .
  • NMR chemical shift prediction : Use software (e.g., ACD/Labs or Gaussian) to validate experimental vs. computed shifts for ambiguous protons .
    Reference : and imply computational integration via crystallographic and spectroscopic data.

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